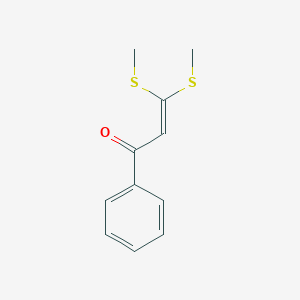

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133270. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRQPGGEQSTJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299852 | |

| Record name | 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-88-9 | |

| Record name | 13636-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a valuable intermediate in organic synthesis. This compound, also known as β,β-bis(methylthio)acrylophenone, serves as a key building block for the synthesis of various heterocyclic compounds and molecules with potential biological activities. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The most common and effective method for the synthesis of this compound involves a one-pot, three-component reaction. The synthesis commences with the deprotonation of a substituted acetophenone using a strong base. The resulting enolate then reacts with carbon disulfide, acting as an electrophile. The intermediate dithioate salt is subsequently alkylated with methyl iodide to yield the final product.

Below is a diagram illustrating the logical workflow of this synthetic route.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section provides a detailed experimental procedure for the synthesis of this compound and its derivatives. This protocol is based on established literature procedures.[1]

General Procedure A:

-

To a stirred suspension of a suitable base (e.g., potassium tert-butoxide, 31 mmol) in dry tetrahydrofuran (THF, 25 mL) at 0 °C, a solution of the corresponding acetophenone (4.5 mmol) in dry THF (5 mL) is added dropwise.

-

After stirring for 30 minutes at the same temperature, carbon disulfide (13.5 mmol) is added dropwise. The reaction mixture typically turns a reddish color, indicating the formation of the disodium salt of 1-aryl-3,3-bissulfanyl-2-propen-1-one.[1]

-

The mixture is stirred for an additional 2 hours at 0 °C.

-

Methyl iodide (10.8 mmol) is then added dropwise to the suspension at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Quantitative Data Summary

The following table summarizes the yields of this compound and several of its derivatives synthesized using the general procedure described above.

| Entry | Starting Acetophenone | Product | Yield (%) |

| 1 | Acetophenone | This compound | 73%[1] |

| 2 | 4-Fluoroacetophenone | 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | 70%[1] |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | 24%[1] |

| 4 | 4-Nitroacetophenone | 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one | 53%[1] |

Characterization Data

The synthesized compound, this compound, is typically a yellow solid.[1] Spectroscopic data is crucial for confirming the structure of the final product.

For this compound (Entry 1):

-

¹H NMR (500 MHz, CDCl₃) δ ppm: 7.92-7.91 (m, 2H), 7.50-7.48 (m, 1H), 7.45-7.42 (m, 2H), 6.77 (s, 1H), 2.56 (s, 3H), 2.53 (s, 3H).[1]

-

¹³C NMR (125 MHz, CDCl₃) δ ppm: 185.8, 166.6, 139.5, 131.9, 128.6, 127.9, 109.6, 17.5, 15.2.[1]

The following diagram illustrates the key steps in the reaction mechanism.

Caption: Key mechanistic steps in the synthesis.

Conclusion

The synthesis of this compound is a robust and well-established procedure in organic chemistry. The one-pot nature of the reaction, coupled with generally good yields, makes it an attractive method for accessing this versatile intermediate. The methodology can be adapted for a range of substituted acetophenones, providing access to a library of derivatives for further investigation in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving optimal results.

References

A Comprehensive Technical Guide to 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (CAS: 13636-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a chalcone derivative with the CAS number 13636-88-9. This document consolidates essential information regarding its chemical and physical properties, spectroscopic data, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and life sciences.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound belonging to the chalcone family.[1] Chalcones are known for their broad spectrum of biological activities, making them a subject of interest in medicinal chemistry.[1][2][3][4][5] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 13636-88-9 | ChemicalBook[7], PubChem[6] |

| Molecular Formula | C₁₁H₁₂OS₂ | PubChem[6], AA Blocks[8] |

| Molecular Weight | 224.34 g/mol | PubChem[6], AA Blocks[8] |

| Appearance | Reddish brown crystals | ResearchGate[9] |

| Melting Point | 358–359 K | ResearchGate[9] |

| XLogP3 | 3.1 | AA Blocks[8] |

| Hydrogen Bond Donor Count | 0 | AA Blocks[8] |

| Hydrogen Bond Acceptor Count | 3 | AA Blocks[8] |

| Rotatable Bond Count | 4 | AA Blocks[8] |

| Complexity | 211 | AA Blocks[8] |

| Heavy Atom Count | 14 | AA Blocks[8] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is presented below.

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 7.57-7.64 (m, 4H), 7.45-7.50 (m, 1H), 7.35-7.40 (m, 4H), 6.99-7.06 (m, 2H), 3.90 (s, 3H)[10] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) = 192.94, 158.04, 143.18, 135.06, 132.80, 130.27, 130.17, 129.21, 128.80, 128.33, 127.02, 120.67, 111.58, 55.69[10] |

| Infrared (IR) | ν max cm⁻¹: 1665, 1609, 1588, 1449, 1283, 1267, 1229, 1215, 1113, 1038, 1022, 990, 847, 698, 681, 653, 561, 489[10] |

| High-Resolution Mass Spectrometry (HRMS-EI) | m/z calculated for C₁₆H₁₄O₂ [M]⁺ 238.09938, found: 238.09887[10] |

Synthesis and Experimental Protocols

The synthesis of chalcone derivatives like this compound often involves a Claisen-Schmidt condensation reaction.[5][11] A general procedure for the synthesis of similar compounds involves the reaction of an appropriate acetophenone with a substituted aldehyde in the presence of a base.[12]

A one-pot synthesis method has also been described for related 2-thio-substituted-3H-phenothiazin-3-ones, which involves the in-situ formation of a 2-alkylthio-1,4-benzoquinone followed by condensation.[13] For 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a related compound, the synthesis was followed by purification using column chromatography and recrystallization from chloroform.[2]

General Experimental Protocol for Chalcone Synthesis

The following is a generalized protocol based on the synthesis of similar chalcones and should be adapted and optimized for the specific synthesis of this compound.

-

Reactant Preparation : Dissolve the starting acetophenone and aldehyde in a suitable solvent (e.g., ethanol).

-

Reaction Initiation : Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purification : Purify the crude product by column chromatography on silica gel.

-

Characterization : Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Caption: General workflow for the synthesis and characterization of chalcones.

Biological and Pharmacological Context

Chalcones and their derivatives are recognized for a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][14][15] Specifically, this compound is noted for its role in the development of compounds with potential antimicrobial or antifungal activities.[14] The propenone moiety in chalcones is considered a suitable scaffold for designing new therapeutic agents.[11]

The presence of the α,β-unsaturated keto group is a key structural feature responsible for many of the biological activities of chalcones.[5] These compounds can act as enzyme inhibitors and have shown potential in modulating various signaling pathways.[3][11]

Caption: Relationship between structure and potential biological activities.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[16] It is utilized in the synthesis of more complex molecules for research purposes, which aids in studying chemical reactions and material properties.[14] Its structural framework is a starting point for developing novel therapeutic agents. The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its therapeutic potential.[2]

Conclusion

This compound is a well-characterized chalcone derivative with significant potential for further investigation. This guide consolidates the available chemical, physical, and spectroscopic data, along with its synthetic context and biological relevance. It is intended to facilitate future research and development efforts centered on this promising compound and its analogs.

References

- 1. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H12OS2 | CID 280923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-BIS-METHYLSULFANYL-1-PHENYL-PROPENONE | 13636-88-9 [chemicalbook.com]

- 8. aablocks.com [aablocks.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones, International Journal of Bioorganic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. This compound [myskinrecipes.com]

- 15. mdpi.com [mdpi.com]

- 16. 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one | 13636-88-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the synthetic chalcone derivative, 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide includes a summary of known physical and chemical data, a detailed, representative experimental protocol for its synthesis, and expected characterization data based on closely related analogues.

Introduction

This compound is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its bis(methylsulfanyl) substitution, represents an interesting scaffold for further chemical modification and investigation of its potential pharmacological applications. This guide aims to consolidate the available information on this compound to facilitate future research and development.

Physicochemical Properties

The physical and chemical properties of this compound have been compiled from various sources and are presented in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂OS₂ | PubChem[1] |

| Molecular Weight | 224.34 g/mol | AA Blocks, TCI Chemicals[2][3] |

| Physical State | Solid, White to Light yellow to Light orange powder to crystal | TCI Chemicals[3] |

| Melting Point | 90.0 to 94.0 °C | TCI Chemicals |

| CAS Number | 13636-88-9 | PubChem, TCI Chemicals, AA Blocks[1][2][4] |

| Purity | >98.0% (GC) | TCI Chemicals[3] |

| Storage Temperature | Refrigerated (0-10°C) | TCI Chemicals[3] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3 | PubChem[1] |

| InChIKey | BKRQPGGEQSTJFK-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CSC(=CC(=O)C1=CC=CC=C1)SC | PubChem[1] |

| Complexity | 211 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | AA Blocks[2] |

| Hydrogen Bond Acceptor Count | 1 | AA Blocks[2] |

| Rotatable Bond Count | 4 | AA Blocks[2] |

Experimental Protocols

Representative Synthesis Protocol: Claisen-Schmidt Condensation

This protocol is based on the general method for synthesizing chalcones.

Materials:

-

Acetophenone

-

A suitable aromatic aldehyde (in this conceptual protocol, benzaldehyde would be the precursor for the phenyl group)

-

Carbon disulfide

-

Methyl iodide

-

A strong base (e.g., sodium hydroxide or potassium hydroxide)

-

A suitable solvent (e.g., ethanol or methanol)

-

Crushed ice

-

Dilute hydrochloric acid

Procedure:

-

Formation of the Aroylketene Dithioacetal: The synthesis would likely begin with the formation of an aroylketene dithioacetal. This can be achieved by reacting acetophenone with carbon disulfide in the presence of a base, followed by methylation with methyl iodide.

-

Condensation Reaction: The resulting aroylketene dithioacetal is then condensed with an appropriate aldehyde. For the title compound, this step may not be necessary if the core structure is already formed in the first step. A more likely direct synthesis involves the reaction of phenylacetylene with carbon disulfide and methyl iodide, though this is a speculative pathway.

-

Work-up: The reaction mixture is stirred, typically for 24 hours at room temperature.

-

The mixture is then poured into crushed ice and neutralized with dilute hydrochloric acid.

-

The resulting precipitate (the crude product) is filtered, washed with cold water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. Based on the data for the analogous compound, 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, the expected spectral data would be as follows:

Table 3: Expected Spectroscopic Data (based on a nitro-analogue)

| Technique | Expected Data |

| Mass Spectrometry (MS) | m/z = 224 (M⁺) |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1650 (C=O stretch), ~1590 (C=C stretch) |

| ¹H-NMR Spectroscopy (δ, ppm) | Phenyl protons (multiplet), vinyl proton (singlet), two methyl protons (singlets) |

| ¹³C-NMR Spectroscopy (δ, ppm) | Carbonyl carbon, vinylic carbons, aromatic carbons, methyl carbons |

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Safety and Handling

While specific toxicity data for this compound is not available, it is recommended to handle the compound with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound, along with a representative experimental protocol for its synthesis and characterization. The provided data and methodologies are intended to support further research into this and related chalcone derivatives, potentially leading to the discovery of new therapeutic agents. As with any chemical synthesis, it is crucial to consult the primary literature and adhere to safe laboratory practices.

References

Spectral Data Analysis of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a member of the aroylketene dithioacetal class of compounds, holds significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including the α,β-unsaturated ketone system and the dithioacetal moiety, make it a versatile precursor for the synthesis of various heterocyclic compounds and a potential pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the spectral data for this compound, including detailed experimental protocols for its synthesis and characterization, to aid researchers in its identification and utilization.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of acetophenone with carbon disulfide in the presence of a strong base, followed by quenching with methyl iodide. This method is a general and effective route for the preparation of α-aroylketene dithioacetals.

General Synthesis Protocol

A solution of acetophenone (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this solution, a strong base such as sodium tert-butoxide (2 equivalents) is added portion-wise, maintaining the temperature at 0 °C. Carbon disulfide (1 equivalent) is then added dropwise, and the reaction mixture is stirred at 0 °C for several hours. Finally, methyl iodide (2 equivalents) is added, and the reaction is allowed to proceed at the same temperature. The reaction is quenched by pouring it into ice-cold water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Experimental Protocols for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate from a volatile solvent.

-

Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and its fragments.

Spectral Data Presentation

Table 1: ¹H NMR Spectral Data of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.33 | d | Aromatic H |

| 8.07 | d | Aromatic H |

| 6.73 | s | Vinylic H |

| 2.60 | s | -SCH₃ |

| 2.57 | s | -SCH₃ |

Table 2: ¹³C NMR Spectral Data of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

| Chemical Shift (δ, ppm) | Assignment |

| 183.5 | C=O |

| 170.6 | C(SMe)₂ |

| 149.9 | Aromatic C |

| 144.9 | Aromatic C |

| 129.0 | Aromatic C |

| 124.1 | Aromatic C |

| 109.0 | =CH |

| 17.9 | -SCH₃ |

| 15.6 | -SCH₃ |

Table 3: IR and MS Spectral Data of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

| Spectroscopic Technique | Key Data |

| IR (cm⁻¹) | 1615 (C=O), 1590 (C=C), 1512, 1345 (NO₂) |

| MS (m/z) | 269 (M⁺) |

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics and synthesis of this compound. While specific experimental data for the title compound remains to be widely published, the provided protocols and data for a closely related analog offer a robust starting point for researchers. The detailed methodologies and structured data presentation aim to facilitate the efficient synthesis, identification, and further investigation of this and similar molecules in the pursuit of novel chemical entities with potential applications in drug development and materials science.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are utilizing NMR spectroscopy for structural elucidation and characterization of similar molecules.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of NMR signals.

References

Mass Spectrometry of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by the presence of two methylsulfanyl groups. Chalcones, a class of organic compounds, are known for their diverse biological activities, making their structural elucidation crucial in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including probable fragmentation patterns, experimental protocols, and data interpretation.

The molecular formula for this compound is C₁₁H₁₂OS₂, and its molecular weight is approximately 224.3 g/mol [1]. Understanding its behavior under mass spectrometric conditions is essential for its identification and characterization in various matrices.

Predicted Mass Spectrometry Fragmentation Pathway

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small molecules. The fragmentation of chalcones under EI conditions has been studied, and these studies can be used to predict the fragmentation of this compound[2][3][4][5]. The fragmentation of chalcones is often characterized by cleavages at the α,β-unsaturated ketone core, leading to the loss of the phenyl group or parts of the propenone chain[6].

For this compound, the presence of the two methylsulfanyl groups introduces additional fragmentation possibilities. The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral losses.

| m/z | Proposed Fragment | Proposed Neutral Loss |

| 224 | [M]⁺˙ (Molecular Ion) | - |

| 209 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 177 | [M - SCH₃]⁺ | Thiomethyl radical (•SCH₃) |

| 149 | [M - C₆H₅CO]⁺ | Benzoyl radical (•COC₆H₅) |

| 105 | [C₆H₅CO]⁺ | C₄H₅S₂ radical |

| 77 | [C₆H₅]⁺ | C₄H₅OS₂ radical |

Experimental Protocols

A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

Visualization of Analytical Processes

To facilitate a clearer understanding of the experimental and theoretical aspects of the mass spectrometric analysis of this compound, the following diagrams are provided.

Caption: Experimental workflow for GC-MS analysis.

Caption: Proposed EI fragmentation pathway.

References

- 1. This compound | C11H12OS2 | CID 280923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-4-alkoxycarbonylalkylthiochalcones: differentiation of isomeric derivatives by electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Letter: electron ionization-induced fragmentation of new thiochalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one derivatives. These compounds, belonging to the chalcone family, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystallization, and presents a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are characterized by a core structure featuring a phenyl ring and a propenone linker with two methylsulfanyl groups. The arrangement of these functional groups in the solid state, as determined by single-crystal X-ray diffraction, provides crucial insights into their physicochemical properties and biological interactions. This guide focuses on the detailed structural analysis of two key derivatives: 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one and 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, offering a comparative perspective on the influence of substituent effects on their crystal packing and molecular conformation.

Experimental Protocols

The synthesis and crystallization of these derivatives follow established chemical methodologies. Below are the detailed protocols for the preparation and crystal growth of the title compounds.

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of these compounds involves a three-step process starting from the corresponding substituted acetophenone.

Step 1: Dithiocarboxylation of Acetophenone. A solution of the appropriately substituted acetophenone in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium hydride or potassium tert-butoxide, at a low temperature (typically 0 °C). Carbon disulfide is then added dropwise to the resulting enolate, leading to the formation of a dithiocarboxylate salt.

Step 2: Methylation. The dithiocarboxylate intermediate is then alkylated in situ with an excess of a methylating agent, most commonly methyl iodide. This reaction yields the desired this compound derivative.

Step 3: Purification and Crystallization. The crude product is typically purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the purified compound in an appropriate solvent, such as chloroform or ethanol.[1]

Synthesis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

This derivative was synthesized following a literature procedure. The final product was purified by column chromatography and recrystallized from chloroform by slow evaporation to yield reddish-brown crystals.[1]

Synthesis of 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

The synthesis of this nitro-substituted derivative was also achieved using established methods. Single crystals suitable for X-ray analysis were grown from an ethanol solution by slow evaporation over a week.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the derivatives were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Structural Analysis

The crystallographic data for the 4-fluoro and 4-nitro derivatives of this compound reveal key structural features and differences influenced by the electronic nature of the substituent on the phenyl ring.

Molecular Geometry

In both derivatives, the core propenone linkage is essentially planar. The phenyl ring, however, is twisted with respect to this plane. The degree of this torsion is a notable feature of these structures.

-

1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one: The dihedral angle between the planar 4-fluorophenyl ring and the propenone group is 32.23(4)°.[1] The molecule consists of the planar 4-fluorophenyl ring and an almost planar bis(methylsulfanyl)propenone group.[1]

-

3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one: In this derivative, the dihedral angle between the 4-nitrophenyl group and the propenone plane is 35.07(7)°. The S-C(sp²) bond lengths are shorter than the S-CH₃ bonds, which is attributed to d-π interactions between the sulfur atoms and the C=C double bond.

Crystal Packing and Intermolecular Interactions

The crystal packing of these derivatives is primarily governed by weak intermolecular interactions, with no classical hydrogen bonds observed in the 4-fluoro derivative.

-

1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one: The crystal packing is characterized by weak C-H···O and C-H···S contacts, which connect the molecules into layers.[1] There is no aromatic π-π stacking.[1]

-

3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one: The molecules in the crystal are linked into a three-dimensional network by C-H···S and C-H···O hydrogen bonds.

Tabulated Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for the two derivatives.

Table 1: Crystal Data and Structure Refinement.

| Parameter | 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| Chemical Formula | C₁₁H₁₁FOS₂ | C₁₁H₁₁NO₃S₂ |

| Formula Weight | 242.33 | 269.34 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.1343(4) | 7.917(2) |

| b (Å) | 8.4116(3) | 8.739(2) |

| c (Å) | 13.5189(5) | 9.574(3) |

| α (°) | 90 | 70.415(13) |

| β (°) | 98.789(2) | 81.985(14) |

| γ (°) | 90 | 73.283(13) |

| Volume (ų) | 1139.52(8) | 597.0(3) |

| Z | 4 | 2 |

| Temperature (K) | 100 | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.7 | 5.5 |

Table 2: Selected Bond Lengths and Dihedral Angles.

| Parameter | 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| C=O bond length (Å) | 1.234(2) | 1.229(3) |

| C=C bond length (Å) | 1.357(2) | 1.361(4) |

| S-C(sp²) bond length (Å) | 1.758(1), 1.761(1) | 1.746(3), 1.750(2) |

| S-CH₃ bond length (Å) | 1.799(2), 1.801(2) | 1.794(3), 1.806(3) |

| Dihedral Angle (Phenyl Ring - Propenone) (°) | 32.23(4)[1] | 35.07(7) |

Visualization of Synthetic Workflow

The general synthesis of this compound derivatives can be visualized as a straightforward chemical transformation. The following diagram, generated using the DOT language, illustrates the logical flow of the synthesis.

Caption: General synthetic workflow for this compound derivatives.

References

Technical Guide: Determination of the Solubility Profile of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. This document provides a comprehensive technical guide for determining the solubility of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a chalcone derivative of interest in organic synthesis and medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols, data presentation formats, and analytical workflows required for its thorough characterization. The methodologies described herein are based on established principles of solubility determination for organic compounds.

Introduction to this compound

This compound (CAS No. 13636-88-9) is an organic compound belonging to the class of aroylketene dithioacetals.[2][3] Its structure, featuring a phenylpropanone core with two methylsulfanyl groups, suggests a lipophilic character, which would indicate potential solubility in a range of organic solvents.[2] Accurate solubility data is paramount for its application in areas such as synthetic chemistry, where it may be used as an intermediate, and in medicinal chemistry for the development of novel therapeutic agents.[4]

Quantitative Solubility Data Presentation

Upon experimental determination, the solubility data for this compound should be systematically organized for clarity and comparative analysis. The following table provides a template for presenting such data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Hexane | 0.1 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 2.4 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 5.1 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 5.2 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 6.6 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, with the shake-flask method being the "gold standard" for its accuracy in determining thermodynamic equilibrium solubility.[5]

3.1. Materials and Equipment

-

Compound: this compound (purity >95%)

-

Solvents: HPLC-grade organic solvents (see Table 1)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

3.2. Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.[6]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.[5]

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with the same solvent. The concentration of the dissolved compound is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a pre-established calibration curve.[7]

3.3. High-Throughput Screening (HTS) Method

For rapid screening, a 96-well plate-based method can be employed.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent like DMSO.

-

Sample Preparation: Dispense the stock solution into a 96-well filter plate, followed by the addition of the various test solvents.

-

Incubation and Filtration: The plate is sealed and shaken for a shorter period (e.g., 2-4 hours). The dissolved compound is then separated from any precipitate by vacuum filtration through the filter plate.

-

Quantification: The concentration in the filtrate is determined, typically by UV-Vis spectroscopy. This method provides kinetic solubility, which is often higher than thermodynamic solubility but useful for early-stage drug discovery.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow of the Shake-Flask Method.

Caption: Logical steps for solubility characterization.

References

- 1. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H12OS2 | CID 280923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

Stability and Storage of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for the compound 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one. Due to the limited availability of specific stability data for this molecule, this document also outlines recommended experimental protocols for forced degradation studies based on the behavior of structurally related compounds, such as chalcones and aroylketene dithioacetals.

Compound Profile

This compound is a chalcone derivative with potential applications in medicinal chemistry and as a synthetic building block.[1] Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂OS₂ | PubChem[2] |

| Molecular Weight | 224.3 g/mol | PubChem[2] |

| CAS Number | 13636-88-9 | PubChem[2] |

| Appearance | White to light yellow to light orange powder/crystal | TCI Chemicals |

| Melting Point | 90.0 to 94.0 °C | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

Recommended Storage Conditions

Based on information from chemical suppliers, the following general storage conditions are recommended to maintain the integrity of this compound:

| Condition | Recommendation |

| Temperature | Refrigerated (0-10°C) |

| Atmosphere | Store in a dry and well-ventilated place. |

| Container | Keep container tightly closed. |

| Handling | The compound is noted to be heat-sensitive. |

Recommended Stability and Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5] Based on the known reactivity of chalcones and related structures, a comprehensive forced degradation study for this compound should include the following conditions. Chalcones have been shown to be generally stable under thermal and humidity stress but may degrade under hydrolytic, oxidative, and photolytic conditions.[3]

Experimental Protocols

The following tables outline recommended experimental protocols for conducting forced degradation studies.

Table 1: Hydrolytic Stability

| Condition | Reagent | Temperature | Time Points |

| Acidic | 0.1 M HCl | 60°C | 0, 2, 4, 8, 12, 24 hours |

| Neutral | Purified Water | 60°C | 0, 2, 4, 8, 12, 24 hours |

| Basic | 0.1 M NaOH | Room Temperature | 0, 1, 2, 4, 6, 12 hours |

Table 2: Oxidative Stability

| Reagent | Concentration | Temperature | Time Points |

| Hydrogen Peroxide | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 12, 24 hours |

Table 3: Photostability

| Condition | Illumination | Temperature | Time Points |

| UV Light | 254 nm | Room Temperature | 0, 2, 4, 8, 12, 24 hours |

| Visible Light | ICH Q1B option 2 (≥ 1.2 million lux hours and ≥ 200 W·h/m²) | Room Temperature | As per ICH guidelines |

Table 4: Thermal Stability

| Condition | Temperature | Time Points |

| Solid State | 80°C | 1, 3, 7, 14, 30 days |

| Solution (e.g., in Acetonitrile/Water) | 60°C | 1, 3, 7, 14 days |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify the parent compound from any potential degradation products.[3][4][6][7][8][9][10]

Visualized Workflows and Pathways

The following diagrams illustrate the recommended workflow for stability testing and a postulated degradation pathway for this compound.

Conclusion

References

- 1. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H12OS2 | CID 280923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. biomedres.us [biomedres.us]

- 5. pharmtech.com [pharmtech.com]

- 6. europeanreview.org [europeanreview.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. europeanreview.org [europeanreview.org]

- 9. mdpi.com [mdpi.com]

- 10. Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight and related physicochemical properties of the compound 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a subject of interest in various chemical research domains.

Compound Identification and Molecular Formula

The subject compound, systematically named this compound, is identified by the CAS Number 13636-88-9.[1] Based on its structure, the molecular formula is determined to be C₁₁H₁₂OS₂ .[1][2] This formula is the foundation for calculating its precise molecular weight.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter for experimental design in chemistry and pharmacology, dictating molar concentrations for solutions and informing structural analysis.

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The National Institutes of Health's PubChem database lists the molecular weight of this compound as approximately 224.3 g/mol .[2] A detailed breakdown of this calculation, using common isotopic atomic masses, is presented below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Sulfur | S | 2 | 32.065 | 64.130 |

| Total | 224.346 |

Note: Minor variations in molecular weight may exist based on the precision of atomic weights used.[1]

For high-resolution mass spectrometry applications, the monoisotopic mass, which is the sum of the masses of the principal isotopes of each element, is crucial. The computed monoisotopic mass for C₁₁H₁₂OS₂ is 224.03295735 Da .[2]

Methodological Approaches for Verification

While theoretical calculation provides a precise value, experimental verification is a cornerstone of chemical research.

Mass spectrometry is the definitive experimental technique for determining the molecular weight of a compound. The general workflow involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution instruments can distinguish between compounds with very similar molecular weights, providing empirical validation of the chemical formula.

Figure 1. A simplified workflow for experimental molecular weight determination using mass spectrometry.

The theoretical calculation of molecular weight follows a clear, hierarchical process. This begins with identifying the compound's structure and culminates in the final summed atomic weights.

Figure 2. Logical workflow for the theoretical calculation of molecular weight from a chemical name.

References

Methodological & Application

Application Notes: Synthesis of Pyrazole Derivatives Using 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Introduction

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a ketene dithioacetal, is a highly versatile and efficient precursor for the synthesis of various heterocyclic compounds, most notably substituted pyrazoles. Pyrazoles are a significant class of N-heterocycles that form the core structure of numerous pharmaceutical drugs and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The use of this compound offers a reliable and high-yield pathway to functionalized pyrazoles through cyclocondensation reactions with hydrazine and its derivatives.

Principle of the Reaction

The synthesis is based on the classical Paal-Knorr pyrazole synthesis methodology, which involves the reaction of a 1,3-dielectrophilic compound with a hydrazine derivative.[3] In this case, this compound serves as the 1,3-dielectrophile. The reaction proceeds via a nucleophilic attack by the hydrazine on the carbonyl group, followed by an intramolecular cyclization and subsequent elimination of two molecules of methanethiol (CH₃SH) to form the stable aromatic pyrazole ring. This method is particularly advantageous as it allows for the introduction of various substituents onto the pyrazole core by using different substituted hydrazines. Modern synthesis techniques, such as microwave irradiation, have been shown to significantly improve reaction times and yields, aligning with the principles of green chemistry.[3]

Reaction Mechanism and Experimental Workflow

The overall reaction involves the cyclocondensation of the ketene dithioacetal with a hydrazine derivative. The workflow is generally straightforward, involving the mixing of reactants, heating under controlled conditions, and subsequent isolation and purification of the pyrazole product.

Caption: General reaction pathway for pyrazole synthesis.

Caption: General experimental workflow for pyrazole synthesis.

Quantitative Data

The reaction of ketene dithioacetals, such as this compound, with various hydrazine derivatives provides good to excellent yields of tetra-substituted pyrazoles. The use of microwave-assisted synthesis has been demonstrated to be particularly effective.

| Entry | Hydrazine Derivative | Reaction Conditions | Yield (%) | Reference |

| 1 | Hydrazine Hydrate | Microwave, Ethanol, 80°C, 30 min | 85-90 | [3] |

| 2 | Phenylhydrazine | Microwave, Ethanol, 80°C, 30 min | 75-85 | [3] |

| 3 | Methylhydrazine | Microwave, Ethanol, 80°C, 30 min | 80-88 | [3] |

| 4 | Thiosemicarbazide | Microwave, Ethanol, 80°C, 30 min | 68-75 | [3] |

Note: Yields are representative ranges based on reactions with various substituted ketene dithioacetals as reported in the literature.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Substituted Pyrazoles

This protocol describes a general method for the synthesis of pyrazoles from this compound using microwave irradiation, adapted from literature procedures.[3]

Materials:

-

This compound

-

Appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

-

Ethanol (absolute)

-

Scientific microwave reactor tubes

-

Scientific microwave reactor

Procedure:

-

In a scientific microwave tube, add this compound (1.0 mmol).

-

Add an equimolar amount (1.0 mmol) of the selected hydrazine derivative.

-

Add 3 mL of absolute ethanol to the tube to act as the solvent.

-

Seal the tube securely.

-

Homogenize the solution by brief vortexing or shaking.

-

Place the sealed tube into the scientific microwave reactor.

-

Set the reaction parameters: temperature at 80 °C and reaction time of 30 minutes.

-

Once the reaction is complete, allow the tube to cool to room temperature.

-

The solid product will typically precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

For further purification, recrystallize the solid product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Protocol 2: Conventional Synthesis of Substituted Pyrazoles via Reflux

This protocol provides an alternative method using conventional heating under reflux.[4]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol).

-

Add hydrazine hydrate (1.0 mmol).

-

Add 10-15 mL of ethanol as the solvent.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

The product should precipitate from the solution. If not, the solvent volume can be reduced using a rotary evaporator.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the purified product. Recrystallization may be performed if necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 5-Phenyl-3-(methylsulfanyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-phenyl-3-(methylsulfanyl)-1H-pyrazole through the reaction of 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one with hydrazine. This reaction is a classic example of a cyclocondensation reaction, a fundamental transformation in heterocyclic chemistry for the formation of pyrazole rings. Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development, exhibiting various biological activities. The starting material, a ketene dithioacetal, serves as a 1,3-dielectrophilic synthon, which upon reaction with the dinucleophilic hydrazine, leads to the formation of the stable five-membered pyrazole ring.

Introduction

The reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and hydrazine is a well-established method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis.[1][2][3][4] In this specific application, this compound, a ketene dithioacetal, acts as the 1,3-dicarbonyl surrogate. The presence of the two methylsulfanyl groups makes the β-carbon highly electrophilic, facilitating the initial nucleophilic attack by hydrazine. The subsequent intramolecular condensation and elimination of methanethiol lead to the formation of the aromatic pyrazole ring. Pyrazole derivatives are of significant interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Reaction Principle

The reaction proceeds via a cyclocondensation mechanism. The hydrazine molecule, acting as a binucleophile, initially attacks the β-carbon of the ketene dithioacetal, leading to the displacement of one of the methylsulfanyl groups. This is followed by an intramolecular attack of the second nitrogen atom of the hydrazine on the carbonyl carbon. Subsequent dehydration and tautomerization result in the formation of the stable 5-phenyl-3-(methylsulfanyl)-1H-pyrazole. The phenyl group at the C5 position and the methylsulfanyl group at the C3 position of the pyrazole ring are derived directly from the starting ketene dithioacetal.

Data Presentation

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Hydrazine hydrate | 1.2 eq |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Product Yield | 85-95% (typical) |

| Melting Point | 155-158 °C (representative) |

| Appearance | White to off-white solid |

| Molecular Formula | C10H10N2S |

| Molecular Weight | 190.27 g/mol |

Experimental Protocol

Materials:

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.24 g, 10 mmol) in absolute ethanol (40 mL).

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (80% solution, e.g., 0.75 mL, ~12 mmol) dropwise at room temperature. Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:2). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold deionized water (100 mL). A precipitate should form.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

-

Drying: Dry the crude product in a desiccator over anhydrous magnesium sulfate or in a vacuum oven at a low temperature.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization:

The structure and purity of the synthesized 5-phenyl-3-(methylsulfanyl)-1H-pyrazole can be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the pyrazole ring, phenyl group, and methylsulfanyl group.

-

¹³C NMR: To confirm the carbon skeleton of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Visualizations

Reaction Pathway Diagram:

Caption: A simplified diagram illustrating the reaction pathway for the synthesis of 5-phenyl-3-(methylsulfanyl)-1H-pyrazole.

Experimental Workflow Diagram:

Caption: A flowchart outlining the key steps of the experimental protocol for the synthesis.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. name-reaction.com [name-reaction.com]

- 5. This compound | C11H12OS2 | CID 280923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one | 13636-88-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for the Use of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one, a versatile ketene dithioacetal, in the preparation of various pharmaceutically relevant heterocyclic compounds. This document details the reaction pathways and provides specific experimental protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring an α,β-unsaturated carbonyl system and two methylsulfanyl groups at the β-position, allows for facile reactions with a variety of binucleophilic reagents. The methylsulfanyl groups act as excellent leaving groups, facilitating cyclocondensation reactions to form a diverse range of five- and six-membered heterocyclic rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active molecules.

Synthesis of Heterocyclic Compounds

This precursor can be readily utilized to synthesize pyrazoles, pyrimidines, and isoxazoles through well-established cyclocondensation reactions. The general approach involves the reaction of the precursor with a suitable binucleophile, leading to the formation of the heterocyclic ring with the elimination of one or both methylsulfanyl groups.

Synthesis of 5-Methylsulfanyl-3-phenyl-1H-pyrazole

The reaction of this compound with hydrazine hydrate provides a direct route to 3,5-disubstituted pyrazoles. In this reaction, one of the methylsulfanyl groups is displaced by the hydrazine, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The remaining methylsulfanyl group is retained at the 5-position of the pyrazole.

Experimental Protocol:

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with hydrazine hydrate (1.2 mmol). The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 5-methylsulfanyl-3-phenyl-1H-pyrazole.

| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | 1.0 | Ethanol | Reflux | 4-6 h | 75-85 |

| Hydrazine Hydrate | 1.2 |

Reaction Workflow:

Synthesis of 2-Amino-4-phenyl-6-methylsulfanylpyrimidine

The reaction with guanidine hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidines. The reaction proceeds through the initial displacement of one methylsulfanyl group by guanidine, followed by intramolecular cyclization and elimination of the second methylsulfanyl group to form the aromatic pyrimidine ring.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in dry isopropanol (15 mL), guanidine hydrochloride (1.2 mmol) and a base such as sodium isopropoxide (1.5 mmol) are added. The mixture is heated at reflux for 8-10 hours, with the reaction progress monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-amino-4-phenyl-6-methylsulfanylpyrimidine.

| Reagent | Molar Ratio | Solvent | Base | Temperature | Reaction Time | Yield (%) |

| This compound | 1.0 | Isopropanol | Sodium Isopropoxide | Reflux | 8-10 h | 65-75 |

| Guanidine Hydrochloride | 1.2 |

Reaction Workflow:

Application Notes and Protocols for Claisen-Schmidt Condensation with 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Claisen-Schmidt condensation reaction utilizing 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one as a key reactant. This compound, a ketene dithioacetal, serves as a versatile building block in organic synthesis, particularly for the preparation of novel chalcone analogues and heterocyclic compounds of interest in medicinal chemistry and drug development.

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of a ketone or aldehyde containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities.[1] The use of this compound as the ketone component in a Claisen-Schmidt type reaction offers a pathway to synthesize chalcone derivatives with unique substitution patterns, which can modulate their therapeutic properties.

Reaction Principle

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. A strong base abstracts an α-hydrogen from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, known as a chalcone.[2][3] The general mechanism is depicted below.

Caption: Generalized mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are adapted from established Claisen-Schmidt condensation procedures for the reaction of this compound with a representative aromatic aldehyde, benzaldehyde.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This protocol describes a standard base-catalyzed Claisen-Schmidt reaction in an alcoholic solvent.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of 95% ethanol.

-

Add benzaldehyde (1.0 mmol) to the solution and stir the mixture at room temperature.

-

Prepare a 20% (w/v) solution of NaOH or KOH in water. Slowly add this basic solution dropwise to the reaction mixture with vigorous stirring. The addition should take approximately 10-15 minutes.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.

-

Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% HCl.

-

A solid precipitate should form. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

If a solid is present, collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.

-

If an extraction was performed, combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Caption: Experimental workflow for the base-catalyzed Claisen-Schmidt condensation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Claisen-Schmidt condensations based on analogous reactions reported in the literature. The specific yields for the reaction with this compound may vary and should be determined experimentally.

| Ketone | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | NaOH | Ethanol | 24 | 92 | |

| 4'-Chloroacetophenone | Benzaldehyde | NaOH | Solvent-free | 0.5 | >95 | [4] |

| Cyclohexanone | Benzaldehyde | NaOH | Solvent-free | 0.08 | 98 | [5] |

| 1-(2,5-Dimethylphenyl)ethan-1-one | Benzaldehyde | NaOH | 95% Ethanol | 0.5 | Not specified | [6] |

| Acetophenone | Substituted Benzaldehydes | KOH | Ethanol | 14-16 | ~70-85 | [7] |

Applications in Drug Development

Chalcones derived from Claisen-Schmidt condensations serve as precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The introduction of the bis(methylsulfanyl) group can influence the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic profiles.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction